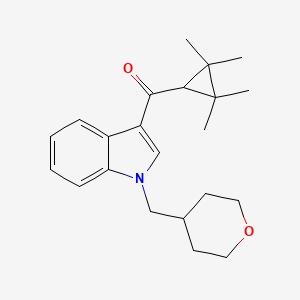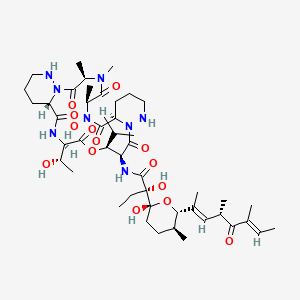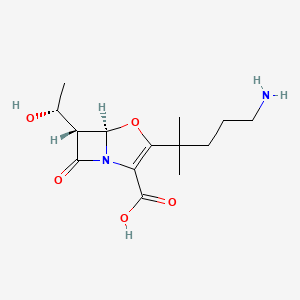
4-Oxa-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(4-amino-1,1-dimethylbutyl)-6-((1R)-1-hydroxyethyl)-7-oxo-, (5R,6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AM-112 is an Oxapenem compound which possesses potent beta-lactamase-inhibitory properties.
Scientific Research Applications
Antibiotic Development
One significant application of this compound is in the development of new beta-lactam antibiotics. Shibamoto et al. (1980) discovered that compounds related to this chemical structure, specifically beta-lactam compounds, can be isolated from fermentation broths of various Streptomyces species. These compounds show promise as potential antibiotics due to their unique structures and properties (Shibamoto et al., 1980).
Structural Analysis for Medicinal Chemistry
Dapporto et al. (1999) analyzed the structures of three beta-lactam penem antibiotics, including a compound closely related to the one . They focused on the conformational behavior and molecular dynamics, which are critical for understanding the antibiotic activity of these compounds (Dapporto et al., 1999).
β-Lactamase Inhibitors Synthesis
Hunt and Zomaya (1982) developed methods for synthesizing novel β-lactamase inhibitors from clavulanic acid, which includes derivatives of the 4-oxa-1-azabicyclo(3.2.0)hept-2-ene structure. These inhibitors are crucial in combating antibiotic resistance (Hunt & Zomaya, 1982).
Antibacterial Activity
Al-Masoudi et al. (2015) synthesized a Schiff base derivative of a similar compound and evaluated its antibacterial activity against various bacterial strains. This study indicates the potential of such compounds in treating bacterial infections (Al-Masoudi, Mohammad, & Hama, 2015).
Antitumor Activity
Singh and Micetich (2003) reported on oxapenam derivatives of 4-oxa-1-azabicyclo(3.2.0)heptan-7-one, showing antitumor activity and structural-activity relationships. These derivatives displayed strong cytotoxicity against certain cancer cell lines, suggesting their potential in cancer treatment (Singh & Micetich, 2003).
Chemical Synthesis and Structural Studies
Various research efforts have focused on the synthesis and structural analysis of related compounds, demonstrating the broad interest in this chemical class for its potential applications in medicinal chemistry and drug development. Studies by Bateson et al. (1981, 1986, 1987), Corbett (1986), and others have contributed significantly to this field, advancing our understanding of these complex molecules (Bateson et al., 1981), (Bateson, Southgate, & Tyler, 1986), (Bateson & Quinn, 1987), (Corbett, 1986).
properties
CAS RN |
414858-51-8 |
|---|---|
Product Name |
4-Oxa-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(4-amino-1,1-dimethylbutyl)-6-((1R)-1-hydroxyethyl)-7-oxo-, (5R,6R)- |
Molecular Formula |
C14H22N2O5 |
Molecular Weight |
298.33 g/mol |
IUPAC Name |
(5R,6R)-3-(5-amino-2-methylpentan-2-yl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H22N2O5/c1-7(17)8-11(18)16-9(13(19)20)10(21-12(8)16)14(2,3)5-4-6-15/h7-8,12,17H,4-6,15H2,1-3H3,(H,19,20)/t7-,8+,12-/m1/s1 |
InChI Key |
MJNFEDQKHJZAEX-RGNHYFCHSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(O2)C(C)(C)CCCN)C(=O)O)O |
SMILES |
CC(C1C2N(C1=O)C(=C(O2)C(C)(C)CCCN)C(=O)O)O |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(O2)C(C)(C)CCCN)C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
(1'R,5R,6R)-3-(4-amino-1,1-dimethyl-butyl)-6-(1'-hydroxyethyl)oxapenem-3-carboxylate AM-112 AM112 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



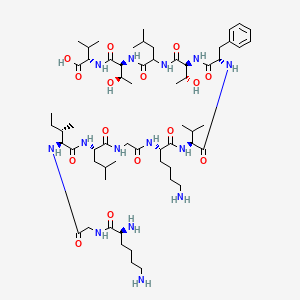
![(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one](/img/structure/B1664735.png)
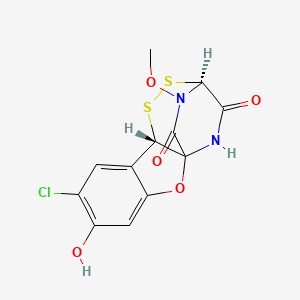
![5'-Chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene]-1-amine](/img/structure/B1664737.png)
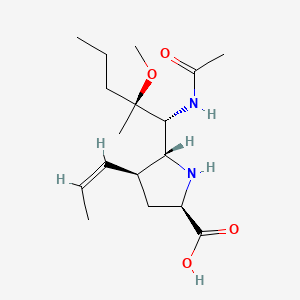
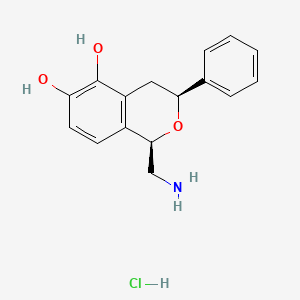
![(3S)-3-[[(2S)-2-amino-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]hexanoyl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1664744.png)
![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]-methylamino]-4-oxobutanoic acid](/img/structure/B1664745.png)
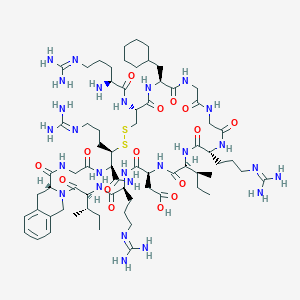
![N-{1-Benzyl-(2R,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1664747.png)
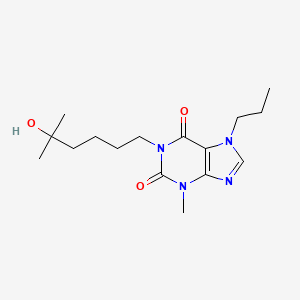
![[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B1664750.png)
